(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-29-20-12-17-7-9-25(14-18(17)13-21(20)30-2)33(27,28)10-8-24-23(26)6-4-16-3-5-19-22(11-16)32-15-31-19/h3-6,11-13H,7-10,14-15H2,1-2H3,(H,24,26)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWIMKJQAVNLOG-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₅H₁₇N₃O₃S
- Molecular Weight: 317.37 g/mol
- IUPAC Name: this compound
This compound features a benzo[d][1,3]dioxole moiety coupled with a sulfonyl group linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Acrylamide Linkage: The acrylamide functionality is formed through condensation reactions involving appropriate amines and acrylate derivatives.
- Introduction of the Benzo[d][1,3]dioxole Moiety: This is achieved through electrophilic aromatic substitution or similar methods that allow for the attachment of the dioxole ring.
- Sulfonyl Group Addition: The sulfonyl group is introduced using sulfonation reactions on the ethylamine derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole structures. For instance:
- A study on related compounds showed IC₅₀ values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC₅₀ Value (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanisms underlying the anticancer activity of this compound may include:
- EGFR Inhibition: Similar compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Induction of Apoptosis: Studies have shown that these compounds can trigger apoptosis in cancer cells via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Case Studies and Research Findings
- Study on Related Compounds:
- Structure-Activity Relationship (SAR):
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide?
- Methodological Answer : The compound is synthesized via a multi-step protocol:
- Step 1 : Condensation of benzo[d][1,3]dioxole-5-carbaldehyde with α-bromoacrylic acid in DMF using EDCI as a coupling agent under ice-cooled conditions to form the acrylamide intermediate .
- Step 2 : Sulfonylation of the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety using sulfonyl chloride derivatives in ethyl acetate or toluene, followed by coupling with the acrylamide intermediate .
- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) and crystallization from ethanol or acetonitrile .
- Key Parameters : Reaction temperature (0–60°C), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts for isomer control) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming the acrylamide’s (E)-configuration (e.g., coupling constants for trans-olefin protons) and sulfonamide linkage .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., 356.20 [M+H]) and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity (>95%) .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, acetonitrile) for condensation; toluene or ethyl acetate for sulfonylation .
- Catalysts : EDCI/HOBt for acrylamide bond formation; phase-transfer catalysts (e.g., tetrabutylammonium bromide) for Z/E isomer separation .
- Temperature : 0–25°C for condensation; 60°C for sulfonylation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent ratio, catalyst loading). Bayesian optimization algorithms can predict optimal conditions with fewer trials .
- Byproduct Analysis : LC-MS or -NMR (if fluorinated analogs exist) identifies impurities. Adjust stoichiometry (e.g., excess sulfonyl chloride) to suppress side reactions .
Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguous proton environments (e.g., overlapping aromatic signals in NMR) by providing exact bond angles and torsional strain data .
- Dynamic NMR (DNMR) : Detects conformational flexibility (e.g., hindered rotation in sulfonamide groups) causing split signals .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinase domains). Validate with mutagenesis data .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to predict reactivity at the acrylamide’s β-carbon or sulfonamide’s sulfur center .
Q. How to address batch-to-batch variability in biological activity?
- Methodological Answer :
- Quality Control Metrics : Enforce strict thresholds for purity (HPLC >98%), residual solvents (GC-MS), and isotopic labeling for traceability .
- Biological Replicates : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to distinguish compound efficacy from synthesis artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
